1-(1-Methylcyclohexyl)-3-phenylurea
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Overview
Description
1-(1-Methylcyclohexyl)-3-phenylurea is an organic compound characterized by a cyclohexyl ring substituted with a methyl group and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylcyclohexyl)-3-phenylurea typically involves the reaction of 1-methylcyclohexylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylcyclohexyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The phenylurea moiety can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in polar solvents.
Major Products:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-(1-Methylcyclohexyl)-3-phenylurea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Methylcyclohexyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
1-Methylcyclohexylamine: A precursor in the synthesis of 1-(1-Methylcyclohexyl)-3-phenylurea.
Phenylurea: A structurally related compound with similar urea linkage.
Cyclohexylurea: Another related compound with a cyclohexyl ring and urea moiety.
Uniqueness: this compound is unique due to the presence of both a methyl-substituted cyclohexyl ring and a phenylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1-methylcyclohexyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-14(10-6-3-7-11-14)16-13(17)15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNTUWPMYJIXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877595 |
Source
|
Record name | UREA, N-(1-METHYLCYCLOHEXYL)-N'-PHENYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-63-8 |
Source
|
Record name | UREA, N-(1-METHYLCYCLOHEXYL)-N'-PHENYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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